4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine
Description
4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted at the 4-position with a 2-fluoro-4-nitrophenoxy group. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules.
Properties
IUPAC Name |
4-(2-fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O3/c14-10-7-8(17(18)19)1-2-12(10)20-11-4-6-16-13-9(11)3-5-15-13/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBWIDXXJFSQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OC2=C3C=CNC3=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-B]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro and Nitro Groups: The fluoro and nitro groups can be introduced via electrophilic aromatic substitution reactions. For example, fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, while nitration can be carried out using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Compounds similar to 4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-b]pyridine have shown significant anticancer properties. Studies indicate that derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .
- A notable study demonstrated that pyrrolo[2,3-b]pyridine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents .
-
Antimicrobial Properties
- Research has highlighted the antimicrobial efficacy of pyrrolo[2,3-b]pyridine derivatives against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that modifications to the nitrogen-containing ring can enhance antibacterial activity .
- For example, derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus .
- Anti-inflammatory Effects
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce costs:
- Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques allows for the efficient formation of carbon-carbon bonds essential for constructing the pyrrolo framework .
- Condensation Reactions : These reactions are crucial for introducing functional groups that enhance biological activity .
Case Studies and Research Findings
Several studies underscore the potential of this compound in medicinal applications:
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects. The presence of the fluoro and nitro groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrrolo-Pyridine/Pyrimidine Derivatives
Table 1: Structural and Physicochemical Comparison
Key Observations
The pyrazolo[3,4-b]pyridine analog (Table 1, row 4) introduces a third nitrogen in the fused ring system, further altering electronic properties and binding affinity .
Substituent Effects: Electron-Withdrawing Groups: The 2-fluoro-4-nitrophenoxy group in the target compound increases electrophilicity, facilitating nucleophilic substitution reactions. This contrasts with the electron-donating benzyloxy group in 4-(4-benzyloxy-phenoxy)-1H-pyrrolo[2,3-b]pyridine, which enhances solubility in nonpolar solvents . Functional Group Diversity: The carboxylic acid in the pyrazolo derivative (pKa ~1.98) enables salt formation, improving aqueous solubility compared to the nitro group in the target compound .
In contrast, the pyrazolo analog’s low pKa (1.98) indicates ionization in acidic environments . Density values correlate with molecular packing; the target compound’s density (1.567 g/cm³) is higher than the pyrazolo analog’s (1.52 g/cm³), reflecting differences in molecular weight and substituent bulk .
Research Implications
- Drug Design : The nitro group in the target compound serves as a reducible handle for prodrug strategies, whereas the benzyloxy group in analog 5 may require deprotection for activity .
- Solubility Optimization : The furanyl substituent in analog 4 reduces molecular weight and polarity, suggesting utility in lipophilic formulations .
Biological Activity
4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C13H8FN3O3
- CAS Number : 888720-59-0
The presence of fluorine and nitro functional groups in its structure enhances its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The fluoro and nitro groups modulate its binding affinity, influencing its effectiveness in various biological contexts.
Potential Targets
- Enzymes : The compound may inhibit certain enzymes involved in cancer progression.
- Receptors : It could act on various receptor sites, potentially affecting signaling pathways related to cell proliferation and survival.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For example, studies have shown that compounds with similar structures can inhibit c-Met and VEGFR-2 receptors, both implicated in cancer cell growth.
| Compound | Target | IC50 (μM) |
|---|---|---|
| 12d | c-Met | 0.11 |
| 12d | VEGFR-2 | 0.19 |
These findings suggest that modifications of the pyrrolo[2,3-B]pyridine scaffold can lead to potent anticancer agents .
Antiviral Activity
In addition to anticancer effects, some studies have explored the antiviral potential of related compounds. For instance, certain pyrazolo derivatives have shown promising inhibition against viral replication, indicating a broader spectrum of biological activity .
Case Studies
- Study on Dual Inhibitors : A study focused on developing dual inhibitors for c-Met and VEGFR-2 utilized compounds based on the pyrrolo[2,3-B]pyridine structure. The most promising candidate demonstrated an IC50 value of 0.11 μM against c-Met, showcasing the potential for developing targeted cancer therapies .
- Antiviral Research : Another investigation highlighted the effectiveness of pyrrolopyridine analogues in inhibiting viral replication pathways. The study provided insights into how structural modifications could enhance antiviral efficacy .
Q & A
Q. Table 1: Representative Reaction Conditions
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O, 90°C | 65–80 | |
| Nitro Group Introduction | HNO₃, 0°C to rt | 45–60 |
Advanced: How can computational chemistry resolve contradictions in reaction yields or regioselectivity?
Answer:
Discrepancies in experimental outcomes often arise from competing reaction pathways. Quantum chemical calculations (e.g., DFT) can identify transition states and intermediates to explain selectivity. For example:
- ICReDD’s Reaction Path Search : Combines quantum calculations with machine learning to predict optimal conditions for nitro/fluoro substitutions, reducing trial-and-error experimentation .
- Electronic Effects Analysis : Fluorine’s electron-withdrawing nature alters charge distribution, favoring nucleophilic attack at specific positions (e.g., para to nitro groups) .
Case Study :
A study on 2-(2-Fluoro-4-nitrophenoxy)-3-nitro-pyridine used X-ray crystallography (R factor = 0.062) to validate computational predictions of bond angles and steric hindrance .
Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., fluorine-induced splitting in ¹H NMR) .
- HRMS : Confirm molecular weight (e.g., C₁₁H₇FN₄: 214.20 g/mol) with <2 ppm error .
- X-ray Crystallography : Resolve substituent orientation (e.g., dihedral angles between pyrrolopyridine and phenoxy groups) .
Q. Table 2: Key Spectroscopic Data
| Technique | Observed Signal (Example) | Reference |
|---|---|---|
| ¹H NMR | δ 8.2–8.5 ppm (pyrimidine H) | |
| HRMS (ESI) | m/z 214.20 [M+H]⁺ |
Advanced: How to design derivatives for improved bioactivity based on structure-activity relationships (SAR)?
Answer:
- Substituent Effects :
- Functionalization Strategies :
Q. Table 3: Comparative Bioactivity of Analogues
| Compound | Key Substituents | Notable Activity | Reference |
|---|---|---|---|
| 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | Cl at 4,6 | Antimicrobial | |
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | F at 4 | Anticancer (IC₅₀ = 2.5 μM) |
Basic: What are the challenges in purifying 4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine?
Answer:
- Polar Byproducts : Nitro and fluoro groups increase polarity, requiring reverse-phase chromatography (C18 columns) or recrystallization from EtOH/H₂O .
- Stability Issues : Nitro groups may degrade under prolonged light exposure; store in amber vials at -20°C .
Advanced: How to address discrepancies in biological assay results across studies?
Answer:
- Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls .
- Metabolite Profiling : LC-MS/MS to identify active metabolites that may skew IC₅₀ values .
- Orthogonal Assays : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
Basic: What computational tools predict the physicochemical properties of this compound?
Answer:
- LogP Calculations : Use Molinspiration or ACD/Labs to estimate lipophilicity (predicted LogP = 2.1 for C₁₅H₁₁FN₂O₃) .
- pKa Prediction : SPARC or MarvinSuite to assess ionization states (e.g., nitro group pKa ≈ 3.5) .
Advanced: What strategies optimize pharmacokinetic (PK) properties in preclinical studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
